molecular formula C26H23ClN4O2 B4058592 4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone

4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone

Cat. No. B4058592
M. Wt: 458.9 g/mol
InChI Key: OHZKFRNKPXIWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as TCS-OX2-29 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone involves the selective blockade of the orexin 2 receptor. This receptor is primarily expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. The blockade of the orexin 2 receptor by TCS-OX2-29 has been shown to reduce wakefulness and increase sleep duration in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone are primarily related to its selective blockade of the orexin 2 receptor. This blockade has been shown to reduce wakefulness and increase sleep duration in animal models. TCS-OX2-29 has also been shown to reduce food intake and body weight in animal models, indicating its potential as a therapeutic target for obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone in lab experiments include its selectivity for the orexin 2 receptor, which allows for the specific targeting of this receptor in various physiological processes. The limitations of using TCS-OX2-29 in lab experiments include its potential off-target effects and the need for further studies to understand its long-term effects on physiology.

Future Directions

For the study of 4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone include the development of more selective orexin 2 receptor antagonists and the investigation of its potential as a therapeutic target for various disorders, including sleep disorders, obesity, and addiction. Further studies are also needed to understand the long-term effects of TCS-OX2-29 on physiology and its potential as a therapeutic agent.

Scientific Research Applications

4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone has been used in scientific research for various purposes, including as a tool to study the orexin system. The orexin system plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. TCS-OX2-29 has been used to selectively block the orexin 2 receptor, which has led to a better understanding of the role of the orexin system in various physiological processes.

properties

IUPAC Name

4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c27-20-12-10-19(11-13-20)25-22-8-4-5-9-23(22)26(33)31(28-25)18-24(32)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKFRNKPXIWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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